N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt involves the stepwise coupling of protected amino acids. The process typically starts with the protection of the amino group of glycine using a carbobenzyloxy (Cbz) group. This is followed by the sequential addition of proline and arginine residues. The final step involves the coupling of the p-nitroanilide group to the arginine residue. The acetate salt form is obtained by treating the final product with acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the peptide bonds and the functional groups. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilization .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt primarily undergoes hydrolysis reactions catalyzed by proteases. The compound can also participate in substitution reactions where the p-nitroanilide group is replaced by other nucleophiles .
Common Reagents and Conditions
Hydrolysis: Catalyzed by proteases such as trypsin and PSA in aqueous buffers at physiological pH.
Substitution: Involves nucleophiles like amines or thiols under mild acidic or basic conditions
Major Products
Hydrolysis: Produces N-Cbz-Gly-Pro-Arg and p-nitroaniline.
Substitution: Yields substituted derivatives of N-Cbz-Gly-Pro-Arg
Scientific Research Applications
N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is widely used in scientific research for:
Biochemical Assays: As a substrate to measure protease activity, particularly PSA and trypsin
Kinetic Studies: To determine the kinetic parameters of protease-catalyzed reactions
Drug Development: In the screening of protease inhibitors for therapeutic applications
Molecular Biology: To study protein-protein interactions and enzyme mechanisms
Mechanism of Action
The compound acts as a substrate for proteases. Upon cleavage by the enzyme, the p-nitroanilide group is released, which can be quantitatively measured due to its chromogenic properties. This allows for the determination of enzyme activity and kinetics. The molecular targets are primarily serine proteases like PSA and trypsin .
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-Gly-Pro-Arg p-nitroanilide hydrochloride
- N-Cbz-Gly-Pro-Arg p-nitroanilide trifluoroacetate
- N-Cbz-Gly-Pro-Arg p-nitroanilide dihydrochloride
Uniqueness
N-Cbz-Gly-Pro-Arg p-nitro-anilide acetate salt is unique due to its specific use as a substrate in chromogenic assays for protease activity. The acetate salt form provides better solubility and stability compared to other salt forms .
Properties
IUPAC Name |
acetic acid;benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N8O7.C2H4O2/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18;1-2(3)4/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30);1H3,(H,3,4)/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMAXHHYPVIJMC-VROPFNGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C[C@H](N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N8O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745562 | |
Record name | Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88793-80-0, 102679-70-9 | |
Record name | L-Argininamide, N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl-N-(4-nitrophenyl)-, monoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88793-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid--N-[(benzyloxy)carbonyl]glycyl-L-prolyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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